1-(Benzylideneamino)-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1-(Benzylideneamino)-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a triazinane ring substituted with trifluoroethyl groups and a benzylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylideneamino)-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of benzylideneamine with 3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a temperature range of 25-50°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes the preparation of intermediate compounds, followed by their subsequent reactions to form the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylideneamino)-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Nucleophiles such as amines, thiols; conditions: polar aprotic solvents, mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
1-(Benzylideneamino)-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Benzylideneamino)-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share structural similarities with the triazinane ring and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds also contain nitrogen-rich heterocycles and are known for their stability and reactivity.
Uniqueness: 1-(Benzylideneamino)-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione stands out due to the presence of trifluoroethyl groups, which impart unique chemical and physical properties, such as increased stability and lipophilicity. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(benzylideneamino)-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N4O3/c15-13(16,17)7-22-10(25)23(8-14(18,19)20)12(27)24(11(22)26)21-6-9-4-2-1-3-5-9/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSESHJBLHVWUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)N(C(=O)N(C2=O)CC(F)(F)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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